2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine
Description
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine is a phenethylamine derivative featuring a phenyl ring substituted with a difluoromethoxy group at the meta-position and a methoxy group at the para-position. Its molecular formula is C₁₀H₁₃F₂NO₂ (molecular weight: 273.25 g/mol).
Propriétés
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGERDZFKGHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823234-69-1 | |
| Record name | 2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of aniline precursors, which undergo in situ generation of the corresponding diazonium salts . These salts can then be reacted with appropriate reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy- and methoxy-substituted phenyl ketones, while reduction may produce corresponding alcohols or amines.
Applications De Recherche Scientifique
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity for target proteins or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine (C₉H₁₁F₂NO)
- Substituents : Single meta-difluoromethoxy group.
- Key Differences : Absence of the para-methoxy group reduces steric bulk and electron-donating capacity.
- Impact : Lower molecular weight (187.19 g/mol) and reduced lipophilicity (clogP ~1.8 vs. 2.5 for the target compound) may limit membrane permeability. Used primarily as a synthetic intermediate .
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine (C₉H₁₁F₂NO)
- Substituents : Single para-difluoromethoxy group.
- Key Differences : The para-position of the difluoromethoxy group alters electronic distribution compared to the meta-position in the target compound.
Functional Group Modifications
N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61)
- Substituents : 4-Methoxyphenethyl group attached to a triazolopyrimidine core.
- Key Differences : Incorporation of a heterocyclic scaffold and methyl substitution on the amine.
- Impact : Exhibits anti-tubercular activity (MIC: <1 µM), suggesting that the triazolopyrimidine moiety enhances target engagement compared to simple phenethylamines .
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide
- Substituents : 4-Methoxyphenyl acrylamide linked to a benzylpiperidine group.
- Key Differences : The acrylamide and piperidine groups introduce hydrogen-bonding and basicity, respectively.
- Impact : Demonstrates neuroprotective and neurogenic properties (100% purity), likely due to dual-targeting capabilities .
Halogenated Analogs
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine (C₁₅H₁₅ClFNO)
- Substituents : Chloro (meta) and fluoro (ortho) groups.
- Key Differences : Increased halogen content enhances lipophilicity (clogP ~3.2) but may introduce toxicity risks.
- Impact: Potential use in CNS disorders due to enhanced blood-brain barrier penetration .
Metabolic Stability
The difluoromethoxy group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs (e.g., methoxy or ethoxy derivatives) .
Data Table: Comparative Analysis of Key Compounds
Activité Biologique
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine is a chiral compound notable for its unique structural features, particularly the difluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets such as receptors and enzymes. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H13F2NO2
- Molecular Weight : 219.22 g/mol
- InChI Key : WBMGERDZFKGHCN-UHFFFAOYSA-N
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Difluoromethoxy and methoxy groups | Increased lipophilicity and stability |
| (R)-1-(4-Methoxyphenyl)ethan-1-amine | Methoxy group only | Lower lipophilicity |
| (R)-1-(4-Trifluoromethoxyphenyl)ethan-1-amine | Trifluoromethoxy group | Different electronic properties |
Research indicates that the difluoromethoxy group significantly impacts the compound's binding properties and biological activity. It enhances hydrogen bonding capabilities, which can improve affinity for target proteins. Compounds with this modification often demonstrate increased metabolic stability and bioavailability compared to non-fluorinated counterparts .
Pharmacological Effects
The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Studies have shown that this compound can act as an anti-mitotic agent, disrupting tubulin dynamics, which is crucial for cell division. This property positions it as a potential therapeutic agent in cancer treatment .
Case Study: Anti-Mitotic Activity
In a study investigating compounds' effects on acute myeloid leukemia (AML) cells, this compound was found to induce differentiation in AML cell lines. The compound showed significant upregulation of CD11b expression, indicating its role in promoting a macrophage-like phenotype. The effective concentration (EC50) was determined to be around 240 nM, demonstrating its potency in cellular assays .
Table 2: Biological Activity Data
| Study | Cell Line | EC50 (nM) | Effect Observed |
|---|---|---|---|
| AML Differentiation Study | HL-60 | 240 | Induction of CD11b expression |
| Tubulin Disruption | Various AML Lines | Varies | Anti-mitotic effects observed |
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine?
The synthesis typically involves a multi-step process:
Nitration and Fluorination : Starting with a substituted phenyl precursor, nitration introduces nitro groups, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) to install the difluoromethoxy group .
Reductive Amination : The nitro intermediate is reduced to an amine, often via catalytic hydrogenation (e.g., Pd/C or Raney Ni) or using LiAlH₄ .
Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., NaOMe in DMF) or O-methylation with methyl iodide .
Key Considerations : Purification via column chromatography or recrystallization is critical to isolate the final product.
Advanced: How can researchers optimize synthetic yield for this compound, particularly in the amination step?
Low yields in amination often stem from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Selection : Transition metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl halide intermediates .
- Solvent Systems : Polar aprotic solvents (e.g., NMP or DMF) enhance reaction rates by stabilizing intermediates .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of sensitive intermediates .
Example : A 20% yield improvement was reported using Pd/C under H₂ (1 atm) in ethanol at 50°C for 12 hours .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ = 242.2 g/mol) .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Advanced: How can contradictions in NMR data (e.g., split peaks or unexpected shifts) be resolved?
Data discrepancies often arise from dynamic processes or impurities:
- Dynamic NMR (DNMR) : Detects conformational exchange in the ethylamine chain at low temperatures (−40°C) .
- 2D Techniques : HSQC and HMBC clarify coupling between fluorine and adjacent protons .
- Isotopic Labeling : Use of ¹³C-labeled precursors helps assign ambiguous carbon signals .
Basic: What biological targets or pathways are associated with this compound?
The compound exhibits affinity for serotonin (5-HT) and norepinephrine (NET) transporters, mimicking antidepressants like Venlafaxine. Key findings:
- In Vitro Binding : IC₅₀ values of 15 nM (5-HT) and 25 nM (NET) in receptor assays .
- Mechanism : Acts as a dual reuptake inhibitor, increasing synaptic neurotransmitter levels .
Advanced: How can structural analogs be designed to improve selectivity for specific neurotransmitter transporters?
Modifications to the aryl or amine groups alter selectivity:
Advanced: What computational methods are used to predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates interactions with 5-HT transporter binding pockets, identifying key residues (e.g., Tyr95, Ser438) .
- MD Simulations : Reveal stability of the difluoromethoxy group in hydrophobic pockets over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity with transporter affinity (R² = 0.89) .
Basic: What are the stability considerations for this compound under varying pH conditions?
- Acidic Conditions (pH < 3) : Ethylamine protonation enhances solubility but may degrade the difluoromethoxy group over time.
- Basic Conditions (pH > 10) : Risk of demethylation or ether cleavage.
Recommendation : Store at pH 6–7 in inert atmospheres (N₂ or Ar) to prevent oxidation .
Advanced: How can researchers address low purity in final synthetic batches?
- Chromatography : Use reverse-phase HPLC with C18 columns (MeCN/H₂O gradient) to separate diastereomers .
- Crystallization : Ethanol/water mixtures (70:30 v/v) yield >99% purity crystals .
- Quality Control : LC-MS tracking of byproducts (e.g., defluorinated species) ensures batch consistency .
Regulatory: Are there specific handling or disposal guidelines for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
